BenchChemオンラインストアへようこそ!

Icosapent Ethyl

Dyslipidemia Cardiovascular Pharmacology Lipid Metabolism

Icosapent ethyl (CAS 86227-47-6) is the ethyl ester of the omega-3 fatty acid eicosapentaenoic acid (EPA). Unlike most other prescription omega-3 products, which combine EPA with docosahexaenoic acid (DHA), icosapent ethyl is a highly purified (≥96% EPA) formulation that contains no DHA.

Molecular Formula C22H34O2
Molecular Weight 330.5 g/mol
CAS No. 86227-47-6
Cat. No. B1671148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIcosapent Ethyl
CAS86227-47-6
Synonyms5,8,11,14,17-eicosapentaenoic acid, ethyl ester, (5Z,8Z,11Z,14Z,17Z)-
AMR-101
AMR101
eicosapentaenoic acid ethyl ester
Epadel
ethyl (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate
ethyl all-cis-5,8,11,14,17-icosapentaenoate
ethyl eicosapentaenoate
ethyl eicosapentaenoic acid
ethyl icosapentaenoate
ethyl-eicosapentaenoic acid
ethyl-EPA
icosapent
icosapent ethyl
vascepa
Molecular FormulaC22H34O2
Molecular Weight330.5 g/mol
Structural Identifiers
SMILESCCC=CCC=CCC=CCC=CCC=CCCCC(=O)OCC
InChIInChI=1S/C22H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h5-6,8-9,11-12,14-15,17-18H,3-4,7,10,13,16,19-21H2,1-2H3/b6-5-,9-8-,12-11-,15-14-,18-17-
InChIKeySSQPWTVBQMWLSZ-AAQCHOMXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Icosapent Ethyl: The High-Purity EPA-Only Omega-3 for Lipid Management and Cardiovascular Risk Reduction


Icosapent ethyl (CAS 86227-47-6) is the ethyl ester of the omega-3 fatty acid eicosapentaenoic acid (EPA). Unlike most other prescription omega-3 products, which combine EPA with docosahexaenoic acid (DHA), icosapent ethyl is a highly purified (≥96% EPA) formulation that contains no DHA [1]. After oral administration, it is de-esterified to its active metabolite, EPA, which is absorbed and enters systemic circulation [2]. Icosapent ethyl is approved as an adjunct to diet and statin therapy to reduce triglyceride levels and the risk of cardiovascular events in specific patient populations [3].

Why Icosapent Ethyl Cannot Be Substituted with Generic Omega-3-Acid Ethyl Esters


Substituting icosapent ethyl with generic omega-3-acid ethyl esters (e.g., Lovaza) or other mixed EPA/DHA formulations is clinically unsound. Although both are omega-3 fatty acid ethyl esters, icosapent ethyl is a single-molecule entity containing ≥96% EPA, while omega-3-acid ethyl esters are a mixture of EPA and DHA [1]. The presence of DHA in mixed formulations consistently raises low-density lipoprotein cholesterol (LDL-C), a well-established cardiovascular risk factor, whereas icosapent ethyl does not [2]. Furthermore, the cardiovascular outcomes trial REDUCE-IT demonstrated a 25% relative risk reduction in major adverse cardiovascular events with icosapent ethyl, an outcome not replicated by mixed EPA/DHA therapies in the similarly designed STRENGTH trial [3]. These differences in composition, lipid effects, and clinical outcomes preclude simple interchange.

Quantitative Evidence for Icosapent Ethyl Differentiation


Icosapent Ethyl's Distinct Effect on LDL-C vs. Omega-3-Acid Ethyl Esters

Icosapent ethyl does not increase LDL-C, whereas omega-3-acid ethyl esters, which contain DHA, are associated with LDL-C elevations. A review of clinical data found that in patients receiving icosapent ethyl, LDL-C levels decreased or did not increase significantly across all available studies and case reports [1]. In contrast, DHA-containing omega-3 products can raise LDL-C by 5-10% [2]. This differentiation is critical because elevated LDL-C is a primary target for cardiovascular risk reduction.

Dyslipidemia Cardiovascular Pharmacology Lipid Metabolism

Head-to-Head Comparison of Icosapent Ethyl vs. EPA+DPA Free Fatty Acid in Triglyceride and hs-CRP Reduction

In the ENHANCE-IT trial, icosapent ethyl (EPA-EE) was compared head-to-head with an EPA+DPA free fatty acid formulation (MAT9001) in 100 hypertriglyceridemic adults. EPA-EE reduced triglycerides by 18.3% from baseline, while EPA+DPA-FFA reduced triglycerides by 20.9% (P=NS) [1]. Notably, EPA-EE increased high-sensitivity C-reactive protein (hs-CRP) by 8.5%, whereas EPA+DPA-FFA reduced hs-CRP by 5.8% (P=0.034) [1]. Plasma EPA levels increased by 692% with EPA-EE and by 848% with EPA+DPA-FFA (P<0.001) [1].

Hypertriglyceridemia Inflammation Omega-3 Fatty Acids

Comparative Cost-Effectiveness of Icosapent Ethyl vs. Fenofibrate for Cardiovascular Prevention

A Markov model analysis from the UK National Health Service perspective compared the cost-effectiveness of icosapent ethyl and fenofibrate as add-ons to statin therapy. For primary prevention, icosapent ethyl increased quality-adjusted life years (QALYs) by 0.79 compared to statin monotherapy, while fenofibrate added 0.62 QALYs [1]. The incremental cost-effectiveness ratio (ICER) was £19,485/QALY for icosapent ethyl, whereas fenofibrate was cost-saving (ICER = -£9,932/QALY) [1]. For secondary prevention, icosapent ethyl added 0.98 QALYs (ICER = £13,285/QALY) compared to 0.85 QALYs for fenofibrate (ICER = -£7,472/QALY) [1].

Health Economics Cardiovascular Prevention Pharmacoeconomics

Comparative Risk of Atrial Fibrillation with Icosapent Ethyl vs. Omega-3-Acid Ethyl Esters

A retrospective cohort study using US healthcare claims data (2013-2021) compared the incidence of new-onset atrial fibrillation (AF) in patients receiving icosapent ethyl versus omega-3-acid ethyl esters as adjunct to statin therapy. In a propensity score-matched cohort of 17,638 participants, the 2-year cumulative incidence of AF was 5.32% with icosapent ethyl and 3.99% with DHA/EPA (HR = 1.242, 95% CI: 1.061 to 1.455) [1].

Drug Safety Atrial Fibrillation Cardiovascular Risk

Long-Term Comparison of Icosapent Ethyl vs. Omega-3-Acid Ethyl in DEFAT Trial

The DEFAT trial randomized cardiac surgery patients with hypertriglyceridemia to icosapent ethyl (EPA 1.8 g t.i.d.) or omega-3-acid ethyl (EPA+DHA 2 g s.i.d.) for 3 years. Triglyceride levels were significantly lower in the EPA+DHA group than in the EPA group [1]. Levels of remnant-like particles-cholesterol, oxidized LDL, and cystatin-C were also significantly lower in the EPA+DHA group [1]. However, compliance was significantly worse in the EPA group (P<0.05) [1].

Hypertriglyceridemia Cardiovascular Disease Long-Term Therapy

Icosapent Ethyl Demonstrates Superior Cardiovascular Risk Reduction vs. Placebo in REDUCE-IT Trial

The pivotal REDUCE-IT trial (n=8,179) compared icosapent ethyl 4 g/day to placebo in statin-treated patients with elevated triglycerides (≥135 mg/dL) and established cardiovascular disease or diabetes plus risk factors. The primary endpoint (cardiovascular death, nonfatal MI, nonfatal stroke, coronary revascularization, unstable angina) occurred in 17.2% of the icosapent ethyl group vs. 22.0% of the placebo group, representing a 25% relative risk reduction (HR 0.75, 95% CI 0.68-0.83, P<0.001) [1]. The absolute risk reduction was 4.8% over a median follow-up of 4.9 years [1].

Cardiovascular Outcomes Clinical Trial Residual Risk

Optimal Application Scenarios for Icosapent Ethyl Based on Quantitative Evidence


Cardiovascular Outcomes Research in Statin-Treated Patients with Residual Hypertriglyceridemia

Based on the REDUCE-IT trial data, icosapent ethyl is the preferred omega-3 agent for studies investigating cardiovascular risk reduction in patients with well-controlled LDL-C but persistently elevated triglycerides (≥135 mg/dL) [1]. The 25% relative risk reduction in MACE provides a robust signal for outcome-driven research protocols.

Pharmacoeconomic Modeling and Health Technology Assessment

For health economics research and formulary decision-making, the cost-effectiveness data from UK NHS perspective demonstrates that icosapent ethyl provides greater QALY gains than fenofibrate (0.79 vs. 0.62 in primary prevention; 0.98 vs. 0.85 in secondary prevention) [2]. This supports its inclusion in value-based procurement evaluations.

Comparative Safety Studies of Omega-3 Therapies

The differential risk of new-onset atrial fibrillation between icosapent ethyl and omega-3-acid ethyl esters (HR 1.242) [3] provides a quantitative basis for safety-focused comparative research. Investigators designing trials with AF as an endpoint should consider this differential signal.

Lipid Metabolism Research Requiring DHA-Free EPA

In studies aiming to isolate the effects of EPA on LDL-C, inflammation, or other lipid parameters without the confounding influence of DHA, icosapent ethyl (≥96% pure EPA) is the appropriate selection. Unlike mixed EPA/DHA products, it does not increase LDL-C [4], making it suitable for mechanistic investigations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Icosapent Ethyl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.